

# Application Notes and Protocols for Lazuvapagon (OPC-61815) in Animal Models

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## Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488

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These application notes provide a comprehensive overview of the dosage and administration of **Lazuvapagon** (OPC-61815), a water-soluble phosphate ester prodrug of the vasopressin V2 receptor antagonist, Tolvaptan, in various animal models. The protocols are designed to guide researchers in preclinical studies evaluating the pharmacokinetics, pharmacodynamics, and efficacy of **Lazuvapagon**.

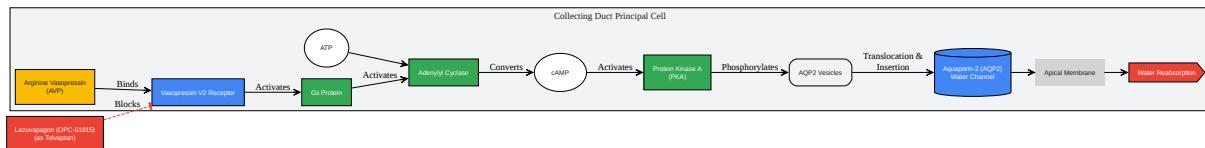
## Introduction

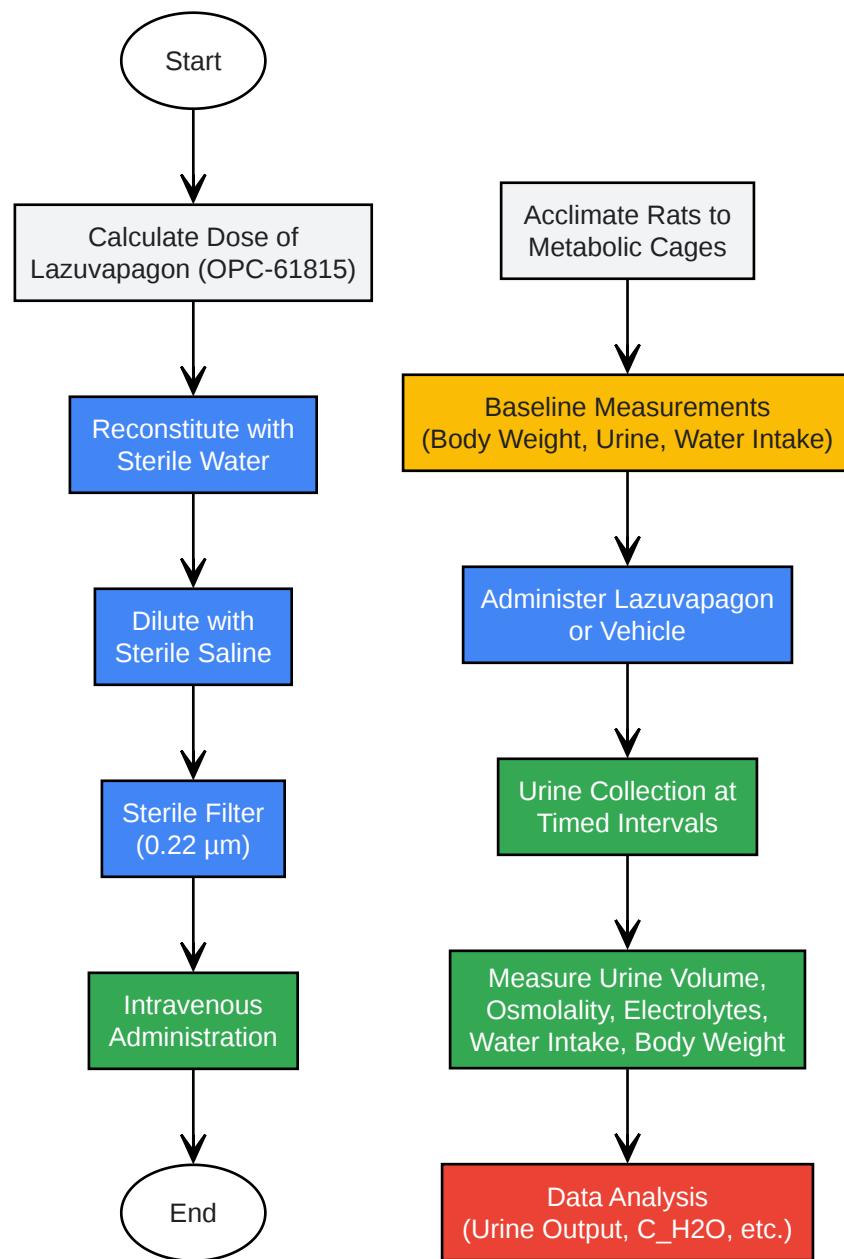
**Lazuvapagon** (OPC-61815) is a novel aquaretic agent developed to provide an intravenous formulation of Tolvaptan. Following administration, **Lazuvapagon** is rapidly hydrolyzed by alkaline phosphatase into its active form, Tolvaptan. Tolvaptan selectively antagonizes the vasopressin V2 receptor in the renal collecting ducts, leading to an increase in free water excretion (aquaresis) without significant changes in electrolyte excretion. This mechanism of action makes it a promising therapeutic agent for conditions associated with fluid retention, such as hyponatremia and heart failure.

## Mechanism of Action: Vasopressin V2 Receptor Antagonism

**Lazuvapagon**, through its conversion to Tolvaptan, exerts its pharmacological effect by blocking the action of arginine vasopressin (AVP) at the V2 receptor. In the principal cells of the

renal collecting ducts, AVP binding to the V2 receptor activates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP). This, in turn, promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption from the filtrate. By antagonizing the V2 receptor, Tolvaptan prevents this cascade, reducing the number of AQP2 channels and thereby decreasing water permeability of the collecting duct, resulting in increased urine output and a reduction in urine osmolality.



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